N-[(1S)-1-(3-fluorophenyl)-3-[(1R,5S)-3-[2-methyl-5-(2-methylpropanoyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridin-1-yl]-8-azabicyclo[3.2.1]octan-8-yl]propyl]acetamide
Overview
Description
PF-232798 is a second-generation oral CCR5 antagonist developed by Pfizer. It is primarily investigated for its potential as an anti-HIV (human immunodeficiency virus) drug. The compound targets the chemokine receptor CCR5, which plays a crucial role in HIV-1 viral entry into human immune cells .
Preparation Methods
The synthesis of PF-232798 involves a medicinal chemistry synthetic campaign guided by a bespoke biological screening cascade. The compound is an imidazopiperidine CCR5 antagonist, identified following the structure of maraviroc, the first-in-class CCR5 antagonist . Specific synthetic routes and reaction conditions are proprietary and detailed in Pfizer’s internal research documentation.
Chemical Reactions Analysis
PF-232798 undergoes various chemical reactions, including:
Substitution Reactions: The compound’s structure allows for modifications at the amino (N)- and carboxyl ©- substituents.
Hydrogen Bonding: The imidazopiperidine in PF-232798 forms hydrogen bonds with specific residues in the CCR5 receptor.
Hydrophobic Interactions: The compound also engages in hydrophobic interactions with transmembrane helices of the CCR5 receptor.
Common reagents and conditions used in these reactions are specific to the synthesis protocols developed by Pfizer.
Scientific Research Applications
PF-232798 has several scientific research applications:
Anti-HIV Research: The compound is studied for its potent broad-spectrum anti-HIV-1 activity.
Pharmacological Studies: PF-232798 is used in pharmacological assays to understand its binding affinity and oral absorption properties.
Clinical Trials: The compound is currently in phase II clinical trials, evaluating its efficacy and safety in treating HIV infection.
Mechanism of Action
PF-232798 exerts its effects by binding to the CCR5 receptor, a co-receptor essential for HIV-1 entry into human immune cells. The binding of PF-232798 to CCR5 prevents the interaction of the HIV-1 envelope glycoprotein gp120 with the receptor, thereby inhibiting viral entry and replication . The compound shows increased binding affinity and improved oral absorption compared to maraviroc .
Comparison with Similar Compounds
PF-232798 is compared with other CCR5 antagonists, particularly maraviroc. Both compounds share a similar tropane scaffold but differ in their amino (N)- and carboxyl ©- substituents . PF-232798 has higher binding affinity and an alternative resistance profile compared to maraviroc . Other similar compounds include:
PF-232798’s uniqueness lies in its improved pharmacokinetic profile and activity against maraviroc-resistant HIV-1 strains .
Properties
IUPAC Name |
N-[(1S)-1-(3-fluorophenyl)-3-[(1R,5S)-3-[2-methyl-5-(2-methylpropanoyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridin-1-yl]-8-azabicyclo[3.2.1]octan-8-yl]propyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H40FN5O2/c1-18(2)29(37)33-12-11-28-27(17-33)31-19(3)35(28)25-15-23-8-9-24(16-25)34(23)13-10-26(32-20(4)36)21-6-5-7-22(30)14-21/h5-7,14,18,23-26H,8-13,15-17H2,1-4H3,(H,32,36)/t23-,24+,25?,26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QETUKYDWZIRTEI-HLMSNRGBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C3CC4CCC(C3)N4CCC(C5=CC(=CC=C5)F)NC(=O)C)CCN(C2)C(=O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=C(N1C3C[C@H]4CC[C@@H](C3)N4CC[C@@H](C5=CC(=CC=C5)F)NC(=O)C)CCN(C2)C(=O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H40FN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40234029 | |
Record name | PF 232798 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40234029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
509.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849753-15-7 | |
Record name | PF-232798 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0849753157 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PF-232798 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14813 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PF 232798 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40234029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PF-232798 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63P7W7886U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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